molecular formula C18H16F2N2O3S B2974023 2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 906162-09-2

2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No. B2974023
CAS RN: 906162-09-2
M. Wt: 378.39
InChI Key: ROOMJEYLWYIKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16F2N2O3S and its molecular weight is 378.39. The purity is usually 95%.
BenchChem offers high-quality 2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Drug Development

The structural complexity of this compound, which includes a quinoline moiety, suggests its potential in drug development. Quinoline derivatives are known for their pharmaceutical properties, including antiviral , anti-inflammatory , anticancer , and antimicrobial activities . This compound could be synthesized and modified to enhance these properties for therapeutic applications.

Organic Photovoltaic Devices

Compounds with difluoro groups have been used as building blocks for non-fullerene acceptors (NFAs) in organic photovoltaic devices . The electron-deficient nature of such compounds allows them to act as effective acceptors, improving the efficiency of solar cells.

Cancer Research

Indole derivatives, which are structurally related to the compound , have shown promise in cancer research due to their ability to inhibit proliferation, migration, and invasion of cancer cell lines . This compound could be investigated for similar antitumor properties.

Synthesis of Heterocycles

The compound’s structure is conducive to the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are valuable in creating new molecules with unique biological activities, which can be pivotal in the development of new drugs.

Anti-inflammatory and Analgesic Applications

Indole derivatives have demonstrated significant anti-inflammatory and analgesic activities. The compound could be explored for its potential to act as an anti-inflammatory agent, possibly offering a new avenue for pain management .

Antimicrobial and Antiviral Agents

The indole moiety present in the compound is known to possess antimicrobial and antiviral activities. This suggests that the compound could be used in the development of new antimicrobial and antiviral agents, which is particularly relevant in the face of rising antibiotic resistance .

Mechanism of Action

properties

IUPAC Name

2,5-difluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3S/c1-10-14-9-13(7-11-3-2-6-22(17(11)14)18(10)23)21-26(24,25)16-8-12(19)4-5-15(16)20/h4-5,7-10,21H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOMJEYLWYIKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

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